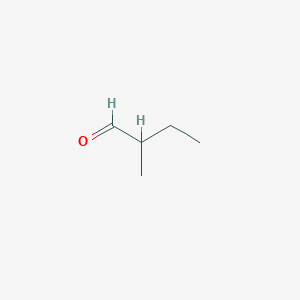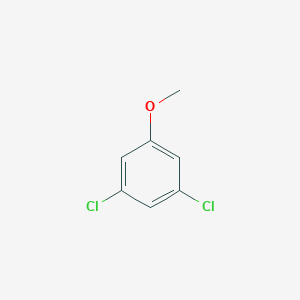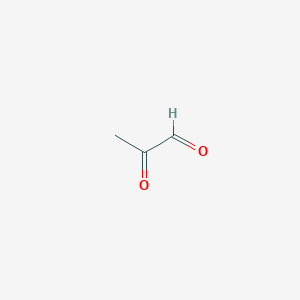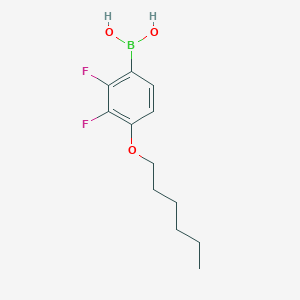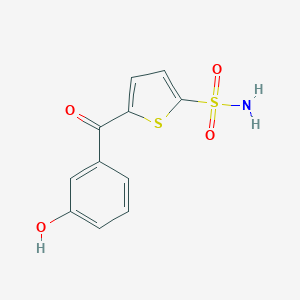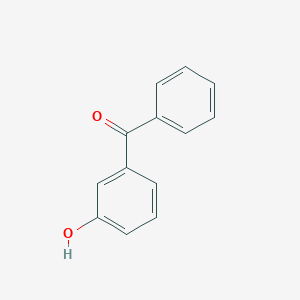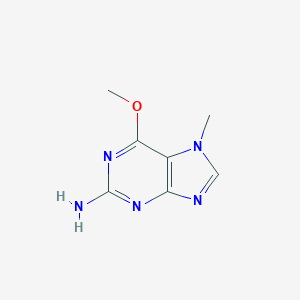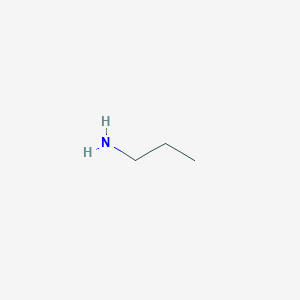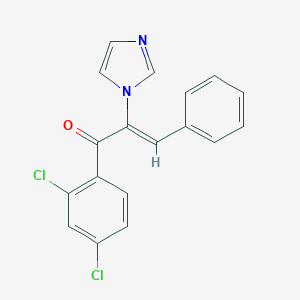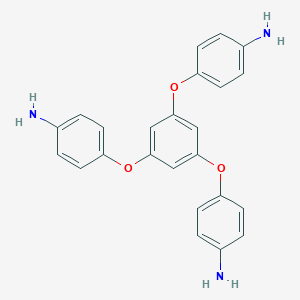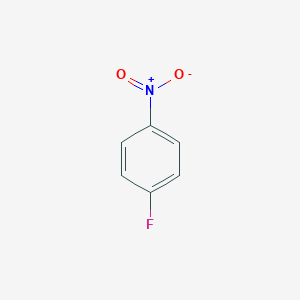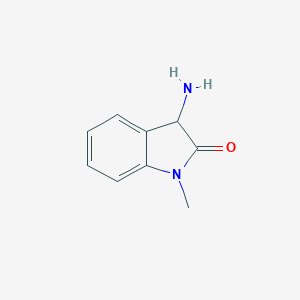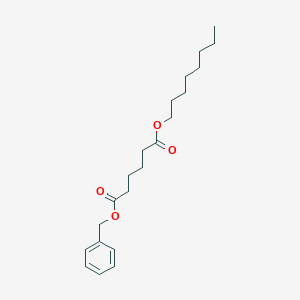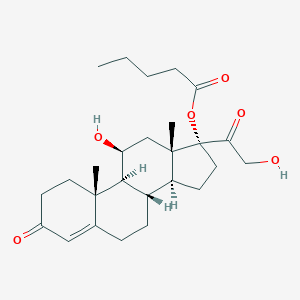![molecular formula C18H13NO2S B044222 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide CAS No. 114948-31-1](/img/structure/B44222.png)
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide, also known as CTPI-2, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is not fully understood. However, it has been proposed that 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide exerts its neuroprotective effects by inhibiting the activity of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have beneficial effects on neuronal function.
Biochemische Und Physiologische Effekte
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to reduce the levels of oxidative stress markers in the brain, indicating its neuroprotective properties. In addition, 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is its neuroprotective properties, which make it a promising compound for the treatment of neurodegenerative diseases. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to have antidepressant-like effects, which could make it a potential treatment for depression. However, one limitation of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is its relatively low potency, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide. One area of interest is the potential use of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide as an antidepressant. Further research is also needed to fully understand the mechanism of action of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide involves the reaction of 4-phenyl-4H-chromen-2-one with thiosemicarbazide in the presence of a catalyst. The resulting intermediate product is then cyclized using phosphorus oxychloride to yield 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxamide. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and can prevent neuronal cell death induced by oxidative stress. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to enhance long-term potentiation, a process that is important for learning and memory. Furthermore, 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to have antidepressant-like effects in animal models.
Eigenschaften
CAS-Nummer |
114948-31-1 |
|---|---|
Produktname |
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide |
Molekularformel |
C18H13NO2S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-phenyl-4H-thieno[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C18H13NO2S/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15/h1-10,16H,(H2,19,20) |
InChI-Schlüssel |
ORTMYYMQOBTLLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)N |
Synonyme |
4-H-2-carboxamido-4-phenylthieno(3,2c)benzopyran Zy 16039 Zy-16039 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



